![molecular formula C16H28N2O3 B13116776 tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)
tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[45]decane-8-carboxylate is a synthetic organic compound with the molecular formula C13H22N2O3 It is characterized by a spirocyclic structure, which includes a diazaspirodecane core
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate can be synthesized through the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl anhydride. This reaction typically occurs under an inert atmosphere and requires an acid catalyst to proceed efficiently . The reaction conditions often involve moderate temperatures and controlled addition of reagents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reagent concentrations. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学的研究の応用
tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the synthesis of other organic compounds, such as fatty acid esters and oxalates.
作用機序
The mechanism of action of tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Similar in structure but lacks the isopropyl group.
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Contains an oxa group instead of a diaza group.
Uniqueness
tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[45]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and isopropyl groups
特性
分子式 |
C16H28N2O3 |
|---|---|
分子量 |
296.40 g/mol |
IUPAC名 |
tert-butyl 1-oxo-3-propan-2-yl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C16H28N2O3/c1-11(2)12-10-16(13(19)17-12)6-8-18(9-7-16)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,17,19) |
InChIキー |
AEKHMWLJODQFIO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3',6'-Diamino-2',7'-dimethyl-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13116693.png)
![8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13116699.png)
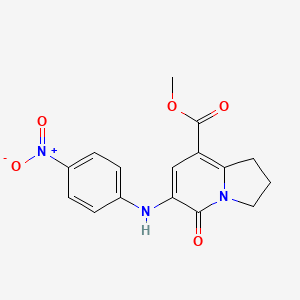
![N-[4-(methoxycarbonyl)phenyl]glycine](/img/structure/B13116715.png)

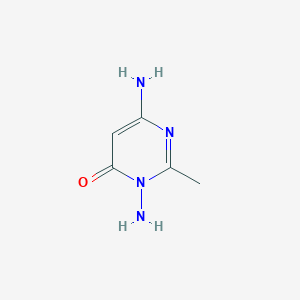
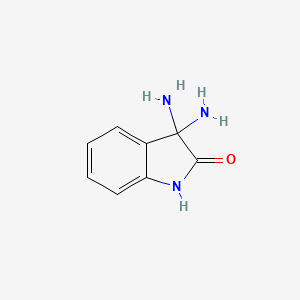

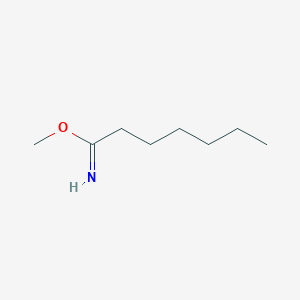
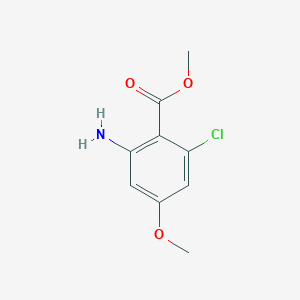



![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
